molecular formula C23H23F2NO4 B12976882 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4,4-difluorocyclohexane-1-carboxylic acid

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4,4-difluorocyclohexane-1-carboxylic acid

Cat. No.: B12976882
M. Wt: 415.4 g/mol
InChI Key: JAPJQRNMLPSKFK-UHFFFAOYSA-N
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Description

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4,4-difluorocyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4,4-difluorocyclohexane-1-carboxylic acid typically involves the following steps:

    Fmoc Protection: The starting material, an amino acid, is protected using the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Formation of the Cyclohexane Ring: The protected amino acid is then subjected to cyclization reactions to form the cyclohexane ring. This step may involve the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.

    Introduction of Fluorine Atoms: The difluorocyclohexane moiety is introduced through fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4,4-difluorocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Fluorine-substituted derivatives.

Scientific Research Applications

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4,4-difluorocyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used in peptide synthesis as a protecting group for amino acids.

    Biology: Employed in the study of protein interactions and enzyme mechanisms.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialized polymers and materials.

Mechanism of Action

The mechanism of action of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4,4-difluorocyclohexane-1-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and subsequent reactions. The difluorocyclohexane moiety provides additional stability and reactivity, making it useful in various synthetic applications.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine

Uniqueness

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4,4-difluorocyclohexane-1-carboxylic acid is unique due to the presence of the difluorocyclohexane ring, which imparts distinct chemical properties such as increased stability and reactivity compared to other Fmoc-protected amino acids.

Properties

Molecular Formula

C23H23F2NO4

Molecular Weight

415.4 g/mol

IUPAC Name

1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4,4-difluorocyclohexane-1-carboxylic acid

InChI

InChI=1S/C23H23F2NO4/c1-26(22(20(27)28)10-12-23(24,25)13-11-22)21(29)30-14-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19H,10-14H2,1H3,(H,27,28)

InChI Key

JAPJQRNMLPSKFK-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4(CCC(CC4)(F)F)C(=O)O

Origin of Product

United States

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